Cas no 759409-69-3 (5,6-Dimethoxy-2-benzofuran-1(3H)-one)

5,6-Dimethoxy-2-benzofuran-1(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dimethoxy-2-benzofuran-1(3H)-one
- 5,6-dimethoxy-1(3H)-Isobenzofuranone
- 5,6-DIMETHOXY-3 H-ISOBENZOFURAN-1-ONE
- 5,6-dimethoxy-3H-2-benzofuran-1-one
- 5,6-dimethoxy-3-hydroisobenzofuran-1-one
- metameconin
- KBio1_001240
- 531-88-4
- NSC25379
- BCP31068
- AS-10523
- DivK1c_006296
- MFCD00086313
- BRD-K94324294-001-03-5
- SY112692
- NSC-25379
- VU0243943-3
- F3292-0464
- KBio2_006897
- BSPBio_002564
- CS-0061921
- DTXSID20282301
- CHEBI:113547
- CHEMBL1559465
- 759409-69-3
- 5,6-dimethoxy-phthalide
- AKOS000265096
- AB00052752-02
- Spectrum2_001902
- KBio3_001784
- NCGC00095581-01
- SCHEMBL800990
- 1(3H)-Isobenzofuranone,6-dimethoxy-
- 5,6-Dimethoxy-3 H-isobenzofuran-1-one, AldrichCPR
- Macconine
- A838556
- Q27194441
- Spectrum3_001042
- 1(3H)-Isobenzofuranone, 5,6-dimethoxy-
- 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1-one
- KBio2_001761
- CCG-38473
- KBioSS_001761
- 5,6-Dimethoxyisobenzofuran-1(3H)-one
- 5,6-Dimethoxyphthalide
- FT-0660005
- SpecPlus_000200
- SPECTRUM300062
- NCGC00095581-02
- METAMECONINE
- F11028
- SR-05000002427
- BRD-K94324294-001-02-7
- AP-065/40649144
- 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
- KBio2_004329
- Meconinm
- SR-05000002427-1
- Spectrum_001281
- A923416
- SDCCGMLS-0066483.P001
- SPBio_001864
- KBioGR_001841
- Spectrum4_001181
- Spectrum5_001648
- STK234719
- ALBB-020808
- DB-075038
-
- MDL: MFCD00086313
- Inchi: InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
- InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)COC2=O)OC
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76000
- LogP: 1.37420
5,6-Dimethoxy-2-benzofuran-1(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D267325-500mg |
5,6-Dimethoxy-2-benzofuran-1(3H)-one |
759409-69-3 | 500mg |
$ 600.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D297292-20g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 20g |
$1490 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973391-50mg |
5,6-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-ide |
759409-69-3 | 97% | 50mg |
¥937.00 | 2024-07-28 | |
A2B Chem LLC | AH52099-10g |
5,6-DIMETHOXY-3 H-ISOBENZOFURAN-1-ONE |
759409-69-3 | >95% | 10g |
$1412.00 | 2024-04-19 | |
eNovation Chemicals LLC | D297292-5g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 5g |
$725 | 2025-02-19 | |
eNovation Chemicals LLC | D297292-10g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 10g |
$995 | 2025-02-19 | |
eNovation Chemicals LLC | D297292-1g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 1g |
$315 | 2025-03-03 | |
eNovation Chemicals LLC | D297292-1g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 1g |
$315 | 2025-02-19 | |
eNovation Chemicals LLC | D297292-5g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 5g |
$725 | 2024-05-24 | |
eNovation Chemicals LLC | D297292-10g |
5,6-dimethoxyisobenzofuran-1(3H)-one |
759409-69-3 | 95% | 10g |
$995 | 2024-05-24 |
5,6-Dimethoxy-2-benzofuran-1(3H)-one Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 5,6-Dimethoxy-2-benzofuran-1(3H)-one
Introduction to 5,6-Dimethoxy-2-benzofuran-1(3H)-one (CAS No. 759409-69-3)
5,6-Dimethoxy-2-benzofuran-1(3H)-one is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound, identified by the CAS number 759409-69-3, belongs to the benzofuran class of molecules, which are known for their broad spectrum of pharmacological applications. The presence of methoxy groups at the 5th and 6th positions enhances its reactivity and functionality, making it a valuable scaffold for further chemical modifications and drug discovery efforts.
The molecular structure of 5,6-Dimethoxy-2-benzofuran-1(3H)-one consists of a fused benzene ring and a furan ring, with methoxy substituents at specific positions. This arrangement contributes to its stability and allows for diverse interactions with biological targets. In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran derivatives, particularly those with methoxy functional groups, due to their ability to modulate various enzymatic and receptor systems.
One of the most compelling aspects of 5,6-Dimethoxy-2-benzofuran-1(3H)-one is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural framework to develop novel compounds with therapeutic implications. For instance, studies have demonstrated its utility in generating derivatives that exhibit anti-inflammatory, antioxidant, and anticancer properties. The methoxy groups in 5,6-Dimethoxy-2-benzofuran-1(3H)-one serve as key sites for further functionalization, enabling chemists to tailor the molecule's characteristics for specific biological outcomes.
Recent advancements in computational chemistry have further highlighted the significance of 5,6-Dimethoxy-2-benzofuran-1(3H)-one as a pharmacophore. Molecular modeling studies have revealed that this compound can interact with various protein targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of more potent and selective drug candidates based on the 5,6-Dimethoxy-2-benzofuran-1(3H)-one scaffold. The compound's ability to modulate enzyme activity has been particularly well-documented in studies focusing on kinases and other signaling proteins involved in disease pathways.
The synthesis of 5,6-Dimethoxy-2-benzofuran-1(3H)-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Traditional approaches often rely on cyclization reactions followed by functional group transformations to introduce the methoxy groups. However, recent innovations in green chemistry have led to more sustainable synthetic routes that minimize waste and improve yield. These advancements not only make the production of 5,6-Dimethoxy-2-benzofuran-1(3H)-one more efficient but also align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.
In terms of biological activity, 5,6-Dimethoxy-2-benzofuran-1(3H)-one has shown promise in preclinical studies as a potential therapeutic agent. Its structural similarity to naturally occurring compounds has prompted investigations into its effects on metabolic pathways and cellular processes. For example, research indicates that derivatives of this molecule may interfere with cancer cell proliferation by inhibiting key enzymes involved in DNA replication and repair. Such findings underscore the importance of 5,6-Dimethoxy-2-benzofuran-1(3H)-one as a lead compound in oncology research.
The role of 5,6-Dimethoxy-2-benzofuran-1(3H)-one in drug discovery extends beyond its direct pharmacological effects. It serves as a versatile building block for creating libraries of compounds that can be screened for novel bioactivities. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency or selectivity against specific disease targets. This approach has accelerated the development pipeline for new therapeutics based on benzofuran scaffolds like 5,6-Dimethoxy-2-benzofuran-1(3H)-one.
The chemical diversity afforded by 5,6-Dimethoxy-2-benzofuran-1(3H)-one also makes it an attractive candidate for exploring structure–activity relationships (SAR). By systematically modifying its functional groups or substituents, researchers can gain insights into how structural changes influence biological activity. These SAR studies not only inform the design of next-generation drug candidates but also contribute to our fundamental understanding of molecular recognition processes at the atomic level.
As interest in natural product-inspired drug design continues to grow, compounds like 5,6-Dimethoxy-2-benzofuran-1(3H)-one are being revisited for their potential therapeutic value. The benzofuran core is ubiquitous in nature and is found in numerous bioactive secondary metabolites from plants and microorganisms. By synthesizing analogs based on this scaffold, scientists aim to harness nature's chemical innovations while leveraging synthetic chemistry to enhance efficacy and reduce side effects.
The future prospects for 5,6-Dimethoxy-2-benzofuran-1(3H)-one are promising as ongoing research uncovers new biological functions and synthetic possibilities. Advances in biocatalysis and flow chemistry may further streamline its production process while maintaining high purity standards essential for pharmaceutical applications. Collaborative efforts between academia and industry are likely to drive innovation around this compound by combining expertise in medicinal chemistry with cutting-edge technologies.
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